![molecular formula C22H27ClFN3O2S B2520194 N-(2-(diethylamino)ethyl)-4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215710-09-0](/img/structure/B2520194.png)

N-(2-(diethylamino)ethyl)-4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

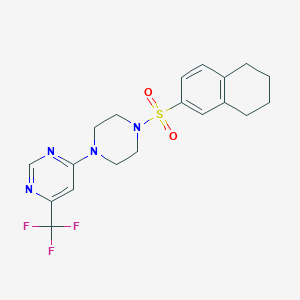

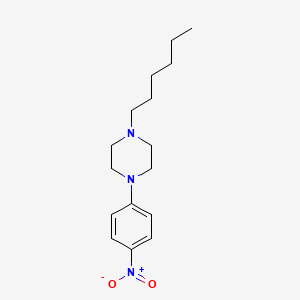

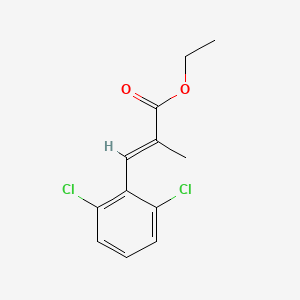

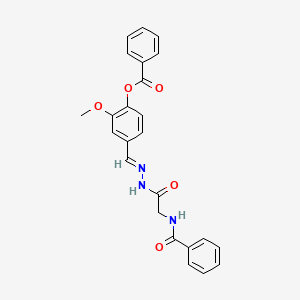

The compound "N-(2-(diethylamino)ethyl)-4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride" is a structurally complex molecule that appears to be related to a class of compounds with potential biological activity. The presence of a benzamide moiety is a common feature in various bioactive compounds, including those with anticancer properties . The fluorine atom and the methoxy group on the benzothiazole ring may contribute to the molecule's properties, as fluorinated benzamides have been studied for their neuroleptic potential and methoxybenzamides have been used in the synthesis of fluorescent dyes .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves multiple steps, including acyl chlorination, amine coupling, and cyclization reactions . For example, the synthesis of fluorinated benzamide neuroleptics can involve the use of diethylaminosulfur trifluoride (DAST) in key fluorination steps . The synthesis of fluorescent dyes with benzamide structures can include the use of thioamides as building blocks . These methods may be relevant to the synthesis of the compound , although the specific synthetic route would need to be tailored to its unique structure.

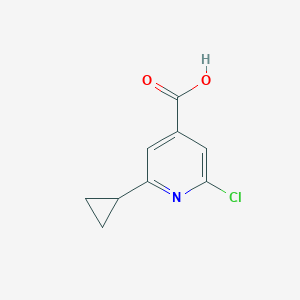

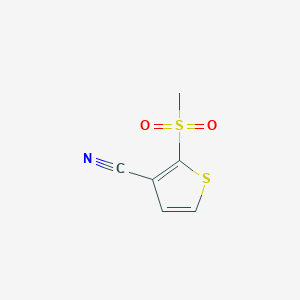

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be significantly influenced by the presence of substituents on the benzene rings. For instance, the introduction of a methoxy group can affect the crystal packing through hydrogen bonding interactions . The fluorine atom can also influence the molecular conformation due to its electronegativity and size . The overall molecular structure is likely to be characterized by a combination of strong and weak intermolecular interactions, which can be elucidated through techniques such as crystal structure analysis and Hirshfeld surface analysis .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their functional groups. The presence of a thiazole ring suggests potential reactivity associated with this heterocycle, such as nucleophilic substitution reactions . The fluorine atom can be a site for nucleophilic aromatic substitution, especially in the presence of leaving groups . The ethylamino and methoxy groups may also be involved in reactions, particularly those related to the modification of the molecule's solubility or biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can vary widely. Fluorinated compounds often exhibit unique properties due to the presence of fluorine, such as increased lipophilicity or altered metabolic stability . The solubility of the compound can be influenced by the presence of the diethylamino group, which may impart basic properties and solubility in organic solvents . The fluorescence properties of related compounds suggest that the compound may also display fluorescence, potentially with solvatochromism and intramolecular charge transfer (ICT) excited states .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing various benzamide and benzothiazole derivatives, exploring their chemical properties and potential applications. For instance, studies on benzimidazole and benzothiazole conjugates as fluorescent sensors highlight the chemical versatility and functional potential of related compounds in detecting ions like Al3+ and Zn2+. These findings suggest the compound could have applications in chemical sensing or as a fluorescent marker due to its structural similarities with the researched molecules (G. Suman et al., 2019).

Fluorescent Properties and Sensing Applications

The development of fluorescent dyes and sensors often utilizes benzothiazole derivatives. The synthesis and fluorescence study of blue light-emitting chromen-2-ones with substitutions such as diethylamino and fluoro groups have been documented. These studies indicate potential applications of N-(2-(diethylamino)ethyl)-4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride in the development of new fluorescent materials and optical sensors, showcasing its ability to emit in specific spectral regions (K. Mahadevan et al., 2014).

Antimicrobial Activity

Compounds with a benzothiazole core have been explored for their antimicrobial properties. Synthesis and antimicrobial activity studies of new pyridine derivatives, including benzothiazole derivatives, demonstrate the potential of such compounds in developing new antimicrobial agents. Given the structural similarity, this compound could be investigated for antimicrobial efficacy, contributing to the search for novel treatments against resistant bacterial strains (N. Patel et al., 2011).

Biological Evaluations and Drug Development

In drug discovery, benzamide and benzothiazole derivatives are often evaluated for their therapeutic potential. For example, novel benzamides have been studied as selective and potent gastrokinetic agents, indicating the relevance of benzamide derivatives in gastrointestinal disorder treatments. This suggests that the compound may have utility in pharmacological research, potentially offering new avenues for the treatment of specific conditions (S. Kato et al., 1992).

Mecanismo De Acción

Target of Action

The primary target of N-(2-(diethylamino)ethyl)-4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into pro-inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, the compound prevents the formation of pro-inflammatory mediators from arachidonic acid . This results in a reduction of inflammation and associated symptoms.

Result of Action

The result of the compound’s action is a reduction in inflammation . In vitro studies have shown that derivatives of this compound demonstrated excellent COX-2 selectivity index (SI) values and even showed significant inhibition of albumin denaturation .

Propiedades

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O2S.ClH/c1-5-25(6-2)13-14-26(21(27)16-8-10-17(23)11-9-16)22-24-19-18(28-4)12-7-15(3)20(19)29-22;/h7-12H,5-6,13-14H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZNVJXIWRDHKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)C3=CC=C(C=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2520114.png)

![N-(2-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2520118.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide](/img/structure/B2520120.png)

![(Z)-2-cyano-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2520122.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2520123.png)

![N-[2-[[methylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2520124.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2520131.png)

![N1-(2-chlorobenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2520133.png)